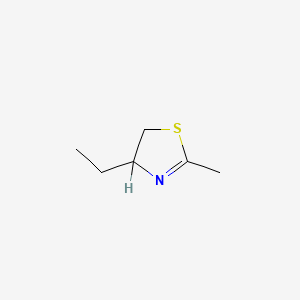

4-Ethyl-2-methyl-4,5-dihydrothiazole

Vue d'ensemble

Description

4-Ethyl-2-methyl-4,5-dihydrothiazole is a chemical compound that belongs to the class of organic compounds known as thiazolines . These are heterocyclic compounds with a five-member ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It has a nutty type odor and an fruity type flavor .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . An efficient procedure to obtain the new compound from ethyl acetoacetate, NBS and N, N ′-diethylthiourea was reported . This efficient, catalyst-free, and one-pot synthetic method is facile . The work-up procedure is easy and gives the pure target compound under milder reaction conditions in a relatively high yield of 75% .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods . The compound belongs to the class of organic compounds known as 4,5-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 4 and 5 only .

Physical And Chemical Properties Analysis

This compound is a clear to pale yellow liquid . It is slightly soluble in water and soluble in ethanol . It has a boiling point of 188-189°C . The compound has a molecular weight of 129.22 and a chemical formula of C6H11NS .

Applications De Recherche Scientifique

Corrosion Inhibition

A significant application of 4-Ethyl-2-methyl-4,5-dihydrothiazole derivatives is in corrosion inhibition. For instance, triazole derivatives, including those related to 4,5-dihydrothiazole, have shown effectiveness in inhibiting the corrosion of metals in acidic environments. These compounds have been found to act as cathodic type inhibitors, showing high inhibition efficiency. Such applications are crucial in industries where metal corrosion can lead to significant economic losses and safety hazards (Sudheer & Quraishi, 2013).

Antibacterial Properties

Derivatives of 4,5-dihydrothiazole have shown potential in the field of antibacterial agents. In one study, new 2-aryl-4,5-dihydrothiazoles were synthesized and demonstrated significant inhibition against various bacterial strains. These findings indicate the potential use of these compounds in developing new antibacterial drugs, which is increasingly important given the rise of antibiotic-resistant strains (Fangfang Tan et al., 2015).

Synthesis of Bioactive Compounds

Another research area involving this compound is the synthesis of various bioactive compounds. For instance, derivatives of 4,5-dihydrothiazole have been used in the synthesis of compounds with potential anticancer properties. This includes the synthesis of novel compounds with a triazole-thiol moiety, which have shown promise in influencing various biological processes (A. S. Gotsulya, 2016).

Fluorescent Probes

4,5-Dihydrothiazole derivatives have also been explored as components of fluorescent probes for biochemical applications. For instance, a study developed a colorimetric and ratiometric fluorescent probe using a derivative of 4,5-dihydrothiazole. This probe demonstrated effectiveness in detecting biothiols in living cells, indicating its potential for diagnostic and analytical applications in biochemistry and medicine (Yi Wang et al., 2017).

Quantum Chemical Studies

Quantum chemical studies of 4,5-dihydrothiazole derivatives have been conducted to understand their electronic properties and potential applications in various fields. These studies provide insights into the correlation between molecular structure and functionality, which is essential for designing new materials and pharmaceuticals (H. Rahmani et al., 2018).

Safety and Hazards

4-Ethyl-2-methyl-4,5-dihydrothiazole is classified as a flammable liquid . It can cause harm if it comes into contact with the skin or eyes, or if it is inhaled . In case of contact, contaminated clothing should be removed immediately, and the affected areas should be rinsed with water . In case of inhalation, the victim should be moved into fresh air, and if breathing is difficult, oxygen should be given .

Mécanisme D'action

Target of Action

The primary targets of 4-Ethyl-2-methyl-4,5-dihydrothiazole Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action of This compound Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The molecule’s effects are known to be level-dependent, suggesting that its bioavailability may vary with concentration .

Result of Action

The molecular and cellular effects of This compound At higher concentrations, it has been associated with meaty, roasted chicken skin fatty with yeasty and nutty nuances, while at lower concentrations, it imparts interesting and lingering blueberry and peachy fuzzy nuances .

Analyse Biochimique

Biochemical Properties

4-Ethyl-2-methyl-4,5-dihydrothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antiviral activities . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their functions. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on certain cancer cell lines, indicating their potential role in cancer therapy . Additionally, this compound may modulate the activity of key signaling molecules, leading to alterations in cellular responses and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability under different conditions . The degradation products of this compound may also have distinct biological activities, which can contribute to its overall effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activities. At higher doses, it may cause toxic or adverse effects . For instance, thiazole derivatives have been reported to exhibit dose-dependent cytotoxicity, with higher doses leading to increased cell death in certain cell lines. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, thiazole derivatives have been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been reported to localize within the mitochondria, where they can influence mitochondrial function and energy metabolism. The precise localization of this compound can determine its specific biological effects and mechanisms of action.

Propriétés

IUPAC Name |

4-ethyl-2-methyl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-3-6-4-8-5(2)7-6/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENVRVUQOXYSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CSC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884055 | |

| Record name | Thiazole, 4-ethyl-4,5-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4293-61-2 | |

| Record name | 4-Ethyl-4,5-dihydro-2-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4293-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 4-ethyl-4,5-dihydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004293612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4-ethyl-4,5-dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 4-ethyl-4,5-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2-methyl-4,5-dihydrothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

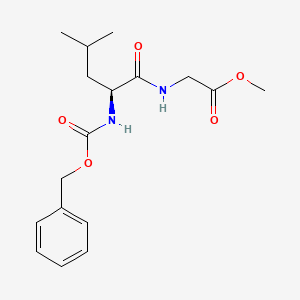

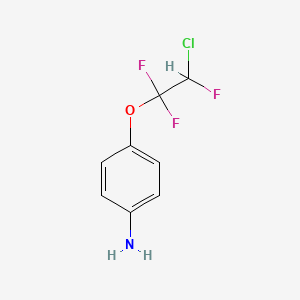

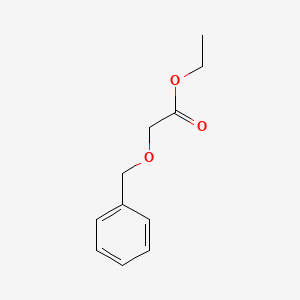

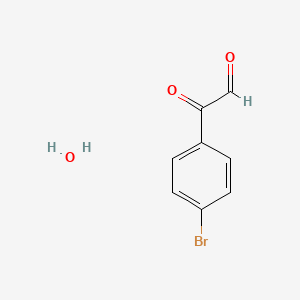

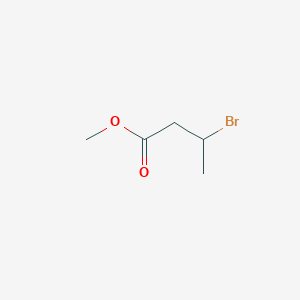

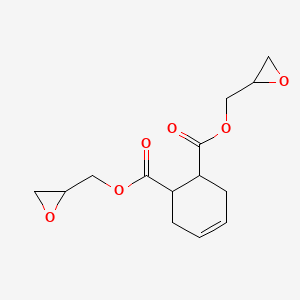

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

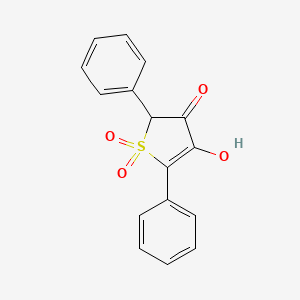

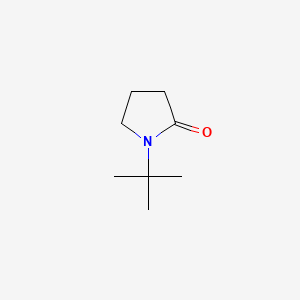

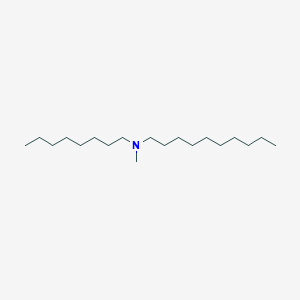

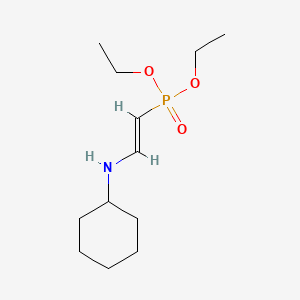

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.